2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopropylacetamide
Description
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S2/c15-9-1-5-12(6-2-9)23(20,21)18-14-17-11(8-22-14)7-13(19)16-10-3-4-10/h1-2,5-6,8,10H,3-4,7H2,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYOMTAQYYBXGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives are known to interact with various biochemical targets and pathways, leading to a range of biological effects.
Biological Activity
The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclopropylacetamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is C13H14ClN3O2S, and it features a thiazole ring, a sulfonamide group, and a cyclopropylacetamide moiety. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds with thiazole and sulfonamide functionalities exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound inhibit the activity of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines by modulating HDAC activity .
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 12.5 | HDAC inhibition | |
| MCF-7 | 15.0 | Induction of apoptosis | |
| A549 | 10.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer metabolism. For example, it has been found to inhibit glycerol-3-phosphate acyltransferase, which plays a role in lipid metabolism and energy homeostasis in cancer cells . Such inhibition can disrupt the metabolic pathways that are frequently upregulated in tumors.
The mechanism by which this compound exerts its biological effects involves several pathways:
- HDAC Inhibition : By inhibiting HDACs, the compound alters the acetylation status of histones and non-histone proteins, leading to changes in gene expression related to cell cycle progression and apoptosis.
- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of pro-apoptotic proteins and downregulation of anti-apoptotic factors such as Mcl-1 .
- Metabolic Disruption : Inhibiting enzymes involved in lipid metabolism affects energy production in cancer cells, potentially leading to reduced growth and viability.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Case Study 1 : A study on A549 lung cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.
- Case Study 2 : In MCF-7 breast cancer models, the compound showed synergistic effects when combined with standard chemotherapeutics, enhancing overall cytotoxicity .
Chemical Reactions Analysis
Thiazole Core Formation
Thiazole rings are typically synthesized via cyclization of α-haloketones with thiourea derivatives. For example:
-
Bromination : 1-(4-chlorothiophen-2-yl)ethanone is brominated using Br₂ in diethyl ether to form 2-bromo-1-(4-chlorothiophen-2-yl)ethanone .
-
Cyclization : The brominated intermediate reacts with thiourea at 80°C to yield 4-(4-chlorophenyl)thiazol-2-amine .
Sulfonamide Functionalization
The sulfonamide group is introduced via nucleophilic substitution or condensation:
-
Sulfonylation : Aryl sulfonyl chlorides react with the amine group on the thiazole ring in the presence of a base (e.g., K₂CO₃) to form sulfonamide bonds .
-
Example reaction:
Acetamide Side-Chain Attachment
The N-cyclopropylacetamide side chain is introduced via amide coupling:
-
Amidation : The sulfonamide intermediate reacts with cyclopropylamine using coupling agents (e.g., EDC/HOBt) or via direct acylation with acetyl chloride derivatives .
Sulfonamide Group
-
Acid-Base Behavior : The sulfonamide NH acts as a weak acid (pKa ~10) and can deprotonate under basic conditions, influencing solubility and reactivity .
-
Nucleophilic Substitution : The sulfonamide’s electron-withdrawing effect activates adjacent positions for electrophilic substitution (e.g., bromination at the thiazole C4 position) .
Thiazole Ring
-
Electrophilic Aromatic Substitution : The thiazole C5 position is susceptible to halogenation or nitration due to electron-deficient aromaticity .
-
Coordination Chemistry : The thiazole nitrogen can act as a ligand in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) .
Cyclopropylacetamide
-
Ring-Opening Reactions : The cyclopropane ring undergoes strain-driven reactions with strong acids or electrophiles, potentially forming open-chain intermediates .
Biological Interaction Pathways
While direct pharmacological data for this compound is unavailable, structurally similar thiazoles exhibit anti-inflammatory and analgesic activity via cyclooxygenase (COX) and lipoxygenase (LOX) inhibition .
Enzyme Inhibition
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | 5-LOX IC₅₀ (μM) |
|---|---|---|---|
| 5d (analog) | 28.45 | 34.67 | 23.08 |
| Zileuton (std) | – | – | 11.00 |
Data adapted from in vitro assays of related derivatives .
Metabolic Pathways
-
Oxidation : The cyclopropane ring and thiazole sulfur may undergo cytochrome P450-mediated oxidation .
-
Glucuronidation : The acetamide group is a likely site for phase II metabolism .
Stability and Degradation
-
Hydrolytic Degradation : The sulfonamide and acetamide groups are susceptible to hydrolysis under strongly acidic or basic conditions, forming 4-chlorobenzenesulfonic acid and cyclopropylamine .
-
Photodegradation : Thiazole derivatives with chlorophenyl groups show sensitivity to UV light, leading to dechlorination or ring-opening .
Nucleophilic Acyl Substitution
The acetamide side chain forms via nucleophilic attack of cyclopropylamine on an activated carbonyl intermediate (e.g., acid chloride or mixed anhydride):
Thiazole Bromination
Electrophilic bromination at the thiazole C4 position proceeds via a Wheland intermediate, stabilized by the electron-withdrawing sulfonamide group :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide-thiazole derivatives reported in the literature, focusing on substituent effects, synthesis, and crystallographic properties.
Substituent Effects and Pharmacophore Diversity
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Substituents: 3,4-Dichlorophenyl group at the acetamide side chain and a thiazol-2-yl group. Key Differences: Lacks the sulfonamido group and cyclopropyl moiety present in the target compound. Structural Similarity: Both compounds share the acetamide-thiazole scaffold, which is associated with penicillin-like lateral chain mimicry, suggesting possible antimicrobial or enzyme-inhibitory activity .
N-(1,3-Thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide () :
- Substituents : Trimethylphenyl group introduces steric bulk, which may hinder rotational freedom compared to the target compound’s sulfonamido group.
- Pharmacophore Impact : The sulfonamido group in the target compound could enhance hydrogen-bonding interactions with biological targets, a feature absent in this analog .
Crystallographic and Physicochemical Properties
- Crystal Packing: In 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazole rings are twisted at 61.8°, with N–H⋯N hydrogen bonds forming inversion dimers . The cyclopropyl group’s rigidity might reduce conformational flexibility compared to bulkier substituents.
Melting Points :
Research Implications and Gaps
- Pharmacological Potential: The sulfonamido group in the target compound merits evaluation for antimicrobial or enzyme-inhibitory activity, building on penicillin-like structural motifs .
- Synthetic Challenges : Optimization of sulfonylation steps and cyclopropylamine coupling efficiency is critical for scalability.
- Crystallographic Studies : Future work should resolve the crystal structure of the target compound to confirm hydrogen-bonding patterns and compare packing efficiency with analogs.
Experimental validation is required to confirm hypothesized properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
